molecular formula C21H16N2O5 B2765276 [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate CAS No. 1203416-35-6

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate

Cat. No.: B2765276
CAS No.: 1203416-35-6
M. Wt: 376.368
InChI Key: UAIIEPANJRDQTH-UHFFFAOYSA-N
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Description

This compound features a 1,2-oxazole core substituted at the 5-position with a 2,3-dihydro-1,4-benzodioxin moiety and at the 3-position with a methyl ester-linked 1H-indole-3-carboxylate group. The benzodioxin ring contributes electron-rich aromaticity, while the oxazole and indole moieties introduce heterocyclic diversity.

Properties

IUPAC Name

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c24-21(16-11-22-17-4-2-1-3-15(16)17)27-12-14-10-19(28-23-14)13-5-6-18-20(9-13)26-8-7-25-18/h1-6,9-11,22H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIIEPANJRDQTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate typically involves multi-step organic reactions. One common approach includes the formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The indole moiety can be introduced via a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The final step often involves esterification to attach the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the employment of catalysts to improve reaction efficiency. Scale-up processes would also consider factors such as solvent choice, temperature control, and purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the indole or isoxazole rings, often using halogenated reagents under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with halogenated reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology and Medicine

In biological and medical research, this compound has shown potential as a pharmacophore in drug discovery. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents, particularly in the treatment of diseases such as cancer and neurological disorders .

Industry

Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and intermediates .

Mechanism of Action

The mechanism of action of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit enzyme activity by mimicking the substrate or by binding to allosteric sites, leading to altered cellular functions .

Comparison with Similar Compounds

[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine Hydrochloride

  • Structural Differences : Replaces the indole carboxylate ester with a methanamine group.
  • Synthesis : Commercially available as a building block (Enamine Ltd, CymitQuimica), indicating its utility in derivatization reactions .
  • Functional Implications : The primary amine allows for further functionalization (e.g., amide coupling), whereas the target compound’s ester group may confer hydrolytic instability but enhanced bioavailability .

2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethyl 2,3-Dihydrobenzo[b][1,4]dioxine-6-carboxylate

  • Structural Differences : Substitutes oxazole with an imidazole ring and introduces a styryl-nitro group.
  • Activity : Imidazole derivatives often exhibit antimicrobial properties; the nitro group may enhance redox activity compared to the oxazole-indole system .

5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol

  • Structural Differences : Replaces oxazole with oxadiazole and adds a thiol group.
  • Synthesis : Requires carbon disulfide under reflux, contrasting with the target compound’s likely esterification pathway .
  • Pharmacological Profile: Oxadiazole-thiols are known for antiviral and anticancer activities, suggesting the target compound’s oxazole-indole system may prioritize different target interactions .

Tetrazole-Benzodioxin Hybrid (Compound 9o from )

  • Structural Differences : Features a tetrazole ring instead of oxazole.
  • Synthetic Yield : 76% yield via Ugi-azide reaction, highlighting efficient multicomponent strategies compared to stepwise esterification .
  • Metabolic Stability : Tetrazoles resist metabolic degradation, whereas the target compound’s ester may require prodrug optimization .

Comparative Analysis Table

Compound Core Heterocycle Key Functional Groups Synthesis Yield Potential Applications
Target Compound Oxazole Benzodioxin, Indole carboxylate Not reported Enzyme inhibition, CNS targets
[5-(Benzodioxin-oxazolyl)]methanamine HCl Oxazole Benzodioxin, Methanamine Commercial Building block for drug design
Imidazole-Benzodioxin ester Imidazole Benzodioxin, Styryl-nitro Not reported Antimicrobial agents
Oxadiazole-Indole thiol Oxadiazole Indole-methyl, Thiol High yield Antiviral, anticancer
Tetrazole-Benzodioxin hybrid Tetrazole Benzodioxin, Thiophen-3-yl 76% High-throughput phasing

Physicochemical and Pharmacokinetic Considerations

  • Stability : The ester group in the target compound may hydrolyze in vivo, unlike amide or tetrazole-containing analogs .
  • Bioactivity : Indole derivatives often target serotonin receptors or kinases; the oxazole’s rigidity may enhance binding specificity compared to flexible imidazole or oxadiazole systems .

Biological Activity

The compound [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, particularly in relation to its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, an oxazole ring, and a benzodioxin fragment. Its molecular formula is C15H15N2O4C_{15}H_{15}N_{2}O_{4}, and it has a molecular weight of approximately 287.29 g/mol. The presence of these functional groups is believed to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression.

Anticancer Activity

In vitro studies have shown that this compound has potent activity against several cancer types:

Cell Line GI50 (µM) Mechanism
MCF-7 (breast cancer)0.95Induction of apoptosis via caspase activation
HeLa (cervical cancer)1.20Inhibition of EGFR signaling
A549 (lung cancer)1.50Multi-target kinase inhibition

The compound's GI50 values indicate its efficacy in inhibiting cell growth, with lower values representing higher potency.

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways by increasing the expression of pro-apoptotic proteins such as Bax and decreasing anti-apoptotic proteins like Bcl-2. This shift promotes cell death in cancer cells.
  • Inhibition of Key Kinases : It acts as an inhibitor of critical kinases such as EGFR and CDK2, which are often overactive in cancerous cells. By blocking these pathways, the compound can effectively halt tumor growth.
  • Impact on Cell Cycle : The compound influences cell cycle progression by inducing G1 phase arrest, thus preventing cells from proliferating.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

Study 1: Antiproliferative Effects on MCF-7 Cells

A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (GI50 = 0.95 µM). The mechanism was linked to the activation of caspases 3 and 9, confirming its role in apoptosis induction .

Study 2: Inhibition of EGFR

Another investigation assessed the impact on EGFR signaling pathways. The results indicated that the compound inhibited EGFR activity with an IC50 value comparable to established inhibitors like erlotinib (IC50 = 80 nM), suggesting its potential as a targeted therapy for cancers driven by EGFR mutations.

Q & A

Q. Optimization Metrics :

ParameterOptimal RangeImpact on Yield
Reaction Temp.60–80°CPrevents decomposition of oxazole intermediates
Solvent PolarityMedium (e.g., DMF)Balances solubility and reactivity
Catalyst Loading5–10 mol% AlCl₃Maximizes benzodioxin formation

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions often arise from differences in assay conditions, purity, or cellular models. A systematic approach includes:

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Impurities like unreacted indole derivatives can skew activity .
  • Assay Standardization : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify model-specific effects. For example, G-protein coupled receptor (GPCR) binding may vary due to receptor isoform expression .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to assess degradation rates. Poor stability in certain buffers (e.g., PBS) may explain inconsistent IC₅₀ values .

Basic: What analytical techniques are most reliable for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry. Key signals include the oxazole proton (δ 8.2–8.5 ppm) and benzodioxin methylene protons (δ 4.3–4.6 ppm) .
  • HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% TFA in mobile phase) coupled with ESI-MS for molecular ion confirmation (expected [M+H]⁺ ~435 m/z) .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for the oxazole-indole junction. Requires high-purity crystals grown via slow evaporation in ethyl acetate/hexane .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, F) or methoxy groups at the indole 5-position. Compare binding affinities to receptors like serotonin (5-HT) subtypes .
  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with GPCRs. Focus on hydrogen bonding with Thr3.36 and π-stacking with Phe6.52 in the binding pocket .
  • In Vitro/In Vivo Correlation : Test top candidates in kinase inhibition assays (e.g., EGFR, VEGFR2) and murine inflammation models to link structural motifs to functional outcomes .

Basic: What solubility and stability profiles should be considered for in vitro assays?

Answer:

  • Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS). Use DMSO stock solutions (10 mM) with final concentrations ≤0.1% to avoid cytotoxicity .
  • Stability : Degrades in basic conditions (pH >8). Store at −20°C in anhydrous DMSO. Monitor via LC-MS over 24-hour incubations in assay buffers .

Q. Stability Data :

ConditionHalf-Life (h)Degradation Product
PBS (pH 7.4)12Indole-3-carboxylic acid
DMEM + 10% FBS8Oxazole ring-opened derivative

Advanced: How can computational methods predict metabolic pathways for this compound?

Answer:

  • In Silico Metabolism : Use MetaSite or GLORYx to identify cytochrome P450 (CYP3A4, CYP2D6) oxidation sites. Predicted hotspots include the benzodioxin methylene and oxazole C-5 positions .
  • Reactive Metabolite Screening : Apply DEREK Nexus to flag potential toxicophores (e.g., epoxide formation on the benzodioxin ring) .
  • Validation : Compare predictions with in vitro microsomal studies (NADPH-fortified incubations) and UPLC-QTOF-MS metabolite profiling .

Basic: What are the key challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification Bottlenecks : Column chromatography is impractical at >10 g scales. Switch to recrystallization (ethanol/water) or centrifugal partition chromatography .

  • Yield Optimization : Replace low-yield steps (e.g., Friedel-Crafts acylation) with microwave-assisted synthesis (20% yield improvement at 100°C, 30 min) .

  • Cost Analysis :

    StepCost DriverMitigation Strategy
    Benzodioxin synthesisAlCl₃ disposalSwitch to recyclable ionic liquids
    Indole couplingHigh-purity DMFUse alternative solvents (e.g., 2-MeTHF)

Advanced: How to design a robust protocol for assessing off-target effects in kinase assays?

Answer:

  • Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler to test against 400+ kinases at 1 µM .
  • Counter-Screening : Prioritize kinases with structural similarities (e.g., ATP-binding pocket homology) to primary targets (e.g., JAK2, AKT1) .
  • Data Interpretation : Apply cheminformatics tools (e.g., SEA, Pharmer) to cluster off-target hits and calculate selectivity scores .

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